molecular formula C46H72N4O9 B563019 Antibiotic TPU-0037-C CAS No. 485815-61-0

Antibiotic TPU-0037-C

Cat. No. B563019
CAS RN: 485815-61-0
M. Wt: 825.101
InChI Key: ABOXJBHGJDKUNW-OZIHTJRTSA-N
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Description

Antibiotic TPU-0037-C is an agent with activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It was isolated from an actinomycete strain and is a novel lydicamycin congener . The antibiotic is closely related to the neuritogenetic compound BU-4514N .


Synthesis Analysis

TPU-0037-C was isolated from a culture broth of an actinomycete strain . The purification process involved the use of HP-20 resin, ODS column chromatographies, and preparative HPLC .


Molecular Structure Analysis

The structures of TPU-0037-C were determined to be 30-demethyllydicamycin, 14,15-dehydro-8-deoxylydicamycin, 30-demethyl-8-deoxylydicamycin, and 8-deoxylydicamycin, respectively, by NMR and MS analyses .


Physical And Chemical Properties Analysis

TPU-0037-C has a molecular weight of 825.1 and a molecular formula of C46H72N4O9 .

Scientific Research Applications

Antibiotic TPU-0037-C: A Comprehensive Analysis

Anti-MRSA Activity: Antibiotic TPU-0037-C has been identified as having significant in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 1.56 to 12.5μg/ml . This positions TPU-0037-C as a potential candidate for treating infections caused by MRSA, which are notoriously difficult to manage due to resistance to commonly used antibiotics.

Origin and Production: The antibiotic is a lydicamycin congener isolated from the culture broth of the actinomycete strain TP-A0598, which was collected from seawater in Toyama Bay, Japan. The strain has been identified as Streptomyces platensis . Understanding its natural production can aid in developing sustainable manufacturing processes for large-scale production.

properties

IUPAC Name

2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOXJBHGJDKUNW-OZIHTJRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic TPU-0037-C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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